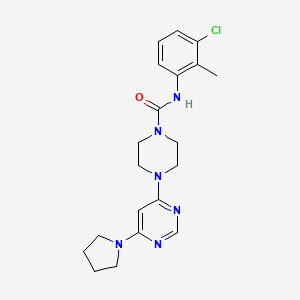

N-(3-chloro-2-methylphenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

Description

The compound N-(3-chloro-2-methylphenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide features a piperazine-carboxamide core linked to two distinct moieties:

- A 3-chloro-2-methylphenyl group attached to the carboxamide nitrogen.

- A 6-(pyrrolidin-1-yl)pyrimidin-4-yl group connected to the piperazine ring.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN6O/c1-15-16(21)5-4-6-17(15)24-20(28)27-11-9-26(10-12-27)19-13-18(22-14-23-19)25-7-2-3-8-25/h4-6,13-14H,2-3,7-12H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNGODMPVAYJJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-chloro-2-methylphenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate nitriles with guanidine derivatives under basic conditions.

Introduction of the pyrrolidine group: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.

Formation of the piperazine ring: This step often involves the cyclization of appropriate diamines.

Attachment of the chlorinated phenyl group: This can be done through electrophilic aromatic substitution reactions.

Final coupling: The final step involves coupling the intermediate products to form the desired compound under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(3-chloro-2-methylphenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.

Pharmacology: Researchers investigate its interactions with various biological targets, including enzymes, receptors, and ion channels, to understand its mechanism of action and potential side effects.

Chemical Biology: It is used as a tool compound to study biological pathways and processes, helping to elucidate the roles of specific proteins and other biomolecules.

Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, as well as in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets within cells. These targets may include:

Enzymes: The compound can inhibit or activate enzymes involved in critical biochemical pathways, affecting cellular functions.

Receptors: It may bind to receptors on the cell surface or within cells, modulating signal transduction pathways and altering cellular responses.

Ion Channels: The compound can influence the activity of ion channels, affecting the flow of ions across cell membranes and impacting cellular excitability and signaling.

The specific pathways involved depend on the biological context and the particular targets of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share key structural features with the target molecule, enabling comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Molecular formula estimated as ~C21H23ClN6O based on structural analogs.

Key Observations from Comparative Analysis

Ortho-substituents (e.g., 2-CH3) may introduce steric hindrance, affecting binding to biological targets compared to para-substituted derivatives (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) .

Heterocyclic Modifications: The 6-(pyrrolidin-1-yl)pyrimidin-4-yl moiety is distinct from quinazolinone (A4) or pyrazole-substituted pyrimidine (). Pyrrolidine’s nitrogen-rich structure may enhance hydrogen bonding with target proteins, as seen in bacterial phosphopantetheinyl transferase inhibitors . Replacement of pyrimidine with quinazolinone (A4) reduces molecular flexibility but introduces a ketone group, which could alter solubility and reactivity .

Physicochemical Properties: Melting points for chlorophenyl analogs (e.g., A4: 197.9–199.6°C) suggest high crystallinity, likely due to strong intermolecular interactions. The target compound’s melting point is unreported but expected to align with similarly substituted piperazine-carboxamides .

Q & A

Basic Research Questions

Q. What are common synthetic strategies for preparing N-(3-chloro-2-methylphenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide?

- Methodology : The synthesis typically involves multi-step organic reactions, including nucleophilic aromatic substitution (e.g., coupling pyrimidine derivatives with piperazine intermediates) and carboxamide formation via activated carbonyl intermediates. Key steps include:

- Step 1 : Formation of the pyrimidinyl-piperazine core through coupling reactions under reflux conditions using polar aprotic solvents (e.g., THF or DMF) and catalysts like HBTU or BOP .

- Step 2 : Introduction of the 3-chloro-2-methylphenyl group via amide bond formation, often employing coupling agents such as HATU or DCC in dichloromethane .

- Step 3 : Purification via column chromatography (silica gel) or recrystallization to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed during synthesis?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify substituent positions and connectivity, with characteristic peaks for pyrrolidine (δ 1.8–2.2 ppm) and piperazine (δ 3.1–3.5 ppm) protons .

- Mass Spectrometry (LCMS) : High-resolution LCMS confirms molecular weight (e.g., [M+H] ion at m/z 456.2) .

- X-ray Crystallography : Single-crystal studies (e.g., monoclinic P21/c space group) validate bond angles and spatial arrangement of the piperazine-pyrimidine core .

Q. What preliminary assays are recommended to assess its pharmacological potential?

- In vitro Screening :

- Receptor Binding Assays : Test affinity for neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT2A) due to structural similarity to bioactive piperazine derivatives .

- Enzyme Inhibition Studies : Evaluate inhibition of kinases or phosphodiesterases using fluorescence-based assays .

- Cytotoxicity Profiling : Screen against human cell lines (e.g., HEK293, HepG2) to establish preliminary safety thresholds .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrimidine-piperazine coupling step?

- Troubleshooting : Low yields (<30%) often arise from steric hindrance or poor solubility. Solutions include:

- Solvent Optimization : Switch from THF to DMF to enhance intermediate solubility .

- Catalyst Screening : Test alternatives like Pd(PPh) for Suzuki-Miyaura couplings or BOP-Cl for carboxamide activation .

- Temperature Control : Maintain 0–5°C during exothermic steps to minimize side reactions .

Q. How should contradictory bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be addressed?

- Root-Cause Analysis :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to identify rapid degradation pathways .

- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability via LC-MS/MS after oral administration in rodent models .

- Structural Analog Comparison : Compare with derivatives (e.g., replacing pyrrolidine with piperidine) to isolate SAR trends .

Q. What computational tools are suitable for predicting target interactions?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to receptors (e.g., dopamine D3, PDB ID: 3PBL) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- Quantum Chemical Calculations : Calculate electrostatic potential maps (e.g., Gaussian 16) to predict reactive sites for derivatization .

Q. How can crystallization challenges (e.g., amorphous solids) be resolved for X-ray studies?

- Crystallization Techniques :

- Solvent Diffusion : Use a 1:1 mixture of ethanol/diethyl ether to induce slow nucleation .

- Seeding : Introduce microcrystals from analogous compounds (e.g., N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide) .

- Temperature Gradients : Gradually cool from 50°C to 4°C over 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.